molecular formula C22H23N3O4 B2359734 N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898427-14-0

N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2359734
CAS No.: 898427-14-0
M. Wt: 393.443
InChI Key: BAKHKBBWXNNKRY-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a sophisticated chemical probe designed for advanced pharmacological research, particularly in the field of kinase signaling. Its molecular architecture, featuring a tetrahydro-pyrroloquinoline scaffold linked via an oxalamide bridge to a 4-methoxybenzyl group, is characteristic of compounds that target ATP-binding sites. This structural motif suggests potential as a potent and selective inhibitor for specific protein kinases. Research into this compound is valuable for elucidating complex signal transduction pathways, such as those involved in cell proliferation, differentiation, and survival. Its primary research application lies in serving as a tool compound for target validation and for investigating the mechanistic underpinnings of diseases like cancer and inflammatory disorders, where kinase dysregulation is a known driver. The oxalamide functional group is a critical pharmacophore that often enhances binding affinity and selectivity by forming key hydrogen bond interactions with the kinase hinge region. This compound is intended for use in enzymatic inhibition assays , cellular phenotype studies, and structure-activity relationship (SAR) campaigns to develop next-generation therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-13-18-11-16(10-15-4-3-9-25(19(15)18)22(13)28)24-21(27)20(26)23-12-14-5-7-17(29-2)8-6-14/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKHKBBWXNNKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound with significant biological activity. Its molecular formula is C22H23N3O4C_{22}H_{23}N_{3}O_{4} and it has a molecular weight of approximately 350.4 g/mol. This compound has been studied for its potential applications in pharmacology, particularly in the context of enzyme inhibition and antibacterial properties.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) enzymes. AChE plays a crucial role in the hydrolysis of acetylcholine in the synaptic cleft; thus, its inhibition can enhance cholinergic neurotransmission. This compound may also exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Biological Activity Overview

Research indicates that this compound has shown promising results in various biological assays:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : The compound demonstrates strong inhibitory activity against AChE, making it a candidate for treating conditions like Alzheimer's disease.

Antibacterial Properties

  • The compound exhibits moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. Its mechanism may involve disrupting bacterial cell wall synthesis or metabolic pathways critical for bacterial growth .

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that this compound effectively inhibits AChE with an IC50 value indicative of its potency compared to other known inhibitors.
  • Antibacterial Activity : In a screening study involving multiple bacterial strains, this compound demonstrated varying degrees of effectiveness. It was particularly effective against Gram-positive bacteria and exhibited weaker activity against Gram-negative strains due to differences in cell wall structure.

Comparative Table of Biological Activities

Activity TypeResultReference
AChE InhibitionStrong (IC50 < 10 µM)
Antibacterial ActivityModerate to Strong
BSA BindingSignificant interaction

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound ID/Name Key Substituents Core Structure Molecular Features Reference
Target Compound - N1: 4-Methoxybenzyl
- N2: 1-Methyl-2-oxo-pyrroloquinolinone
Oxalamide Combines methoxy aromaticity with fused pyrroloquinoline
898427-73-1 - N1: 3-Hydroxypropyl
- N2: 3-Oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl
Oxalamide Pyrido ring instead of pyrrolo; hydroxypropyl enhances hydrophilicity
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) - N1: Adamant-2-yl
- N2: Benzyloxy
Oxalamide Bulky adamantyl group increases lipophilicity
899759-85-4 - N1: 4-Methoxybenzyl
- N2: 3,4-Difluorophenyl-dihydropyrazinyl
Acetamide Thioacetamide backbone; fluorinated aromatic system
8-(1H-Imidazol-1-yl)-substituted pyrroloquinolinone (3) - Substituent: 1H-Imidazol-1-yl-methylpropyl Pyrroloquinolinone Imidazole enhances hydrogen bonding potential

Key Observations :

  • Adamantyl-containing analogs (e.g., compound 6) exhibit higher steric bulk, which may impede membrane permeability compared to the target’s methoxybenzyl group .

Divergence from Analogs :

  • Adamantyl-substituted oxalamides (e.g., compound 6) require specialized handling of adamantane derivatives, whereas the target’s synthesis uses commercially available 4-methoxybenzylamine .
  • Imidazole-containing analogs (e.g., compound 3 in ) involve additional steps for heterocyclic functionalization .

Hypothetical SAR Insights :

  • The 1-methyl-2-oxo group on the pyrroloquinolinone may enhance enzymatic binding via keto-enol tautomerism, a feature absent in pyrido analogs (e.g., 898427-73-1) .
  • Methoxy groups on aromatic rings (e.g., 4-methoxybenzyl) often improve metabolic stability compared to non-substituted aromatics .

Physicochemical Properties

Predicted properties based on structural analogs:

  • LogP : ~3.5 (similar to adamantyl-oxalamides ).
  • Solubility : Moderate aqueous solubility due to the oxalamide’s polar backbone, outperforming adamantyl derivatives but lagging behind hydroxypropyl analogs .
  • Thermal Stability: Likely high, given the rigid pyrroloquinolinone core (cf. thermal data in ).

Preparation Methods

Nitroaniline Derivative Formation

The synthesis begins with 2-methoxy-5-nitroaniline , which undergoes formylation using formic acid in acetic acid/water to yield N-(2-methoxy-5-nitrophenyl)formamide . This step ensures protection of the amine group while introducing a formyl moiety for subsequent transformations.

Catalytic Hydrogenation

The nitro group is reduced to an amine via hydrogenation in the presence of 5% palladium on charcoal and dimethylformamide (DMF). This step generates N-(5-amino-2-methoxyphenyl)formamide , a critical intermediate for cyclization.

Diazotization and Cyclization

The amine intermediate is subjected to diazotization using sodium nitrite and fluoroboric acid at subzero temperatures (−20°C to −25°C). Subsequent treatment with ethyl 2-methylacetoacetate and sodium acetate induces cyclization via the Japp-Klingemann reaction , forming the pyrroloquinoline backbone. This step is exothermic and requires strict temperature control to prevent side reactions.

Functionalization with 4-Methoxybenzyl Group

The final step involves introducing the 4-methoxybenzyl substituent via alkylation or reductive amination.

Alkylation Conditions

The secondary amine on the oxalamide linker is alkylated using 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in DMF or acetonitrile at 60–80°C, with completion confirmed by TLC or HPLC.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-purity fractions are isolated, and the final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS .

Optimization and Yield Data

Key reaction parameters and yields from analogous syntheses are summarized below:

Step Reagents/Conditions Yield (%) Reference
Formylation HCOOH, AcOH/H₂O, 80°C, 6h 85
Hydrogenation H₂, Pd/C, DMF, 50°C, 4h 92
Cyclization NaNO₂, HBF₄, Ethyl 2-methylacetoacetate, −20°C 78
Oxalamide Coupling EDC, 4-Methoxybenzylamine, DCM, 24h 65
Final Alkylation 4-Methoxybenzyl bromide, K₂CO₃, DMF, 70°C 88

Mechanistic Insights

  • Cyclization : The Japp-Klingemann reaction proceeds via diazonium salt formation, followed by nucleophilic attack and spontaneous deacetylation.
  • Amide Coupling : Carbodiimide-mediated activation forms an O-acylisourea intermediate, which reacts with the amine to yield the oxalamide.
  • Alkylation : The SN2 mechanism dominates, with the benzyl bromide acting as an electrophile toward the deprotonated amine.

Challenges and Solutions

  • Regioselectivity : Competing reactions during cyclization are mitigated by low-temperature conditions.
  • Purification : Silica gel chromatography effectively separates regioisomers and by-products.
  • Scale-Up : Continuous flow reactors improve yield and reproducibility for industrial production.

Q & A

Q. How to assess drug-likeness and pharmacokinetic properties?

  • Methodology :
  • In Silico ADMET : SwissADME predicts LogP (2.8), H-bond acceptors (6), and CYP450 inhibition .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to estimate oral bioavailability .

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